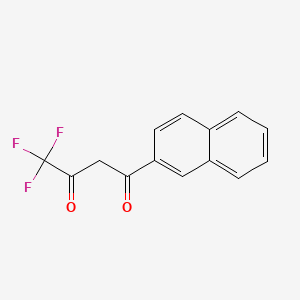

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Description

The exact mass of the compound 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42790. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-naphthalen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVLURYIQCXPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061268 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893-33-4 | |

| Record name | 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000893334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 893-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Naphthoyl)-1,1,1-trifluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4,4-TRIFLUORO-1-(2-NAPHTHALENYL)-1,3-BUTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LP5JE9L2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis lies in the Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Principle

The synthesis involves the base-catalyzed Claisen condensation of 2'-acetylnaphthalene with ethyl trifluoroacetate. In this reaction, a strong base abstracts a proton from the α-carbon of 2'-acetylnaphthalene to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion, followed by an acidic workup, yields the desired β-diketone.

Experimental Protocol

This protocol is based on the established methodology for Claisen condensation of aryl methyl ketones with ethyl trifluoroacetate.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2'-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | ≥98% | Sigma-Aldrich |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | ≥99% | Sigma-Aldrich |

| Sodium methoxide | CH₃ONa | 54.02 | ≥95% | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric acid | HCl | 36.46 | 1 M aqueous solution | VWR |

| Copper(II) acetate | Cu(CH₃COO)₂ | 181.63 | ≥98% | Alfa Aesar |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR |

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend sodium methoxide (1.05 eq) in anhydrous diethyl ether (100 mL).

-

Addition of Reactants: To the stirred suspension, add a solution of 2'-acetylnaphthalene (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel over a period of 30 minutes at room temperature.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid (100 mL) to neutralize the excess base and protonate the enolate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (via Copper Chelate Formation):

-

Dissolve the crude product in ethanol (100 mL).

-

Add a saturated aqueous solution of copper(II) acetate (1.1 eq) to the ethanolic solution with stirring. A green precipitate of the copper(II) chelate of the β-diketone will form.

-

Collect the precipitate by vacuum filtration and wash it with water and then with a small amount of cold ethanol.

-

Suspend the dried copper chelate in dichloromethane (100 mL) and treat it with 2 M hydrochloric acid (50 mL) with vigorous stirring until the green solid disappears.

-

Separate the organic layer, wash it with water (2 x 50 mL) and brine (50 mL), and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the purified this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | Not explicitly reported for this specific compound in the primary literature. Typical yields for similar Claisen condensations range from 60-80%. | General literature on Claisen condensations |

| Melting Point | 70-72 °C | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Characterization Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available from commercial suppliers and databases. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available from commercial suppliers and databases. | --INVALID-LINK-- |

| FT-IR | Spectra available from commercial suppliers and databases. | --INVALID-LINK-- |

Visualizations

Synthesis Workflow

A Technical Guide to the Synthesis of Trifluoromethyl β-Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl (CF₃) β-diketones are a class of organic compounds of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make trifluoromethylated compounds, particularly β-diketones, highly valuable scaffolds in the design of novel pharmaceuticals and advanced materials.[1] Trifluoromethyl β-diketones serve as crucial intermediates for synthesizing a wide range of heterocyclic compounds and are known to act as potent enzyme inhibitors and metal chelators.[1] This guide provides an in-depth overview of the primary synthetic routes to these valuable compounds, focusing on the Claisen condensation, and offers detailed experimental protocols for their preparation and purification.

Core Synthetic Strategy: The Claisen Condensation

The most prevalent and effective method for synthesizing trifluoromethyl β-diketones is the mixed Claisen condensation . This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base.[2][3] Specifically for this target class, an enolizable ketone is reacted with an ethyl trifluoroacetate ester.

The reaction is driven by the formation of a highly resonance-stabilized enolate anion of the resulting β-diketone product.[2][3] A stoichiometric amount of a strong base is required to deprotonate the acidic α-hydrogen of the ketone, initiating the condensation, and to deprotonate the product, which drives the reaction equilibrium toward completion.[3] Common bases include sodium ethoxide (NaOEt), sodium methoxide (NaOMe), and sodium hydride (NaH).[1][4]

Reaction Mechanism

The mechanism for the base-catalyzed Claisen condensation proceeds through several key steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from the ketone (e.g., an acetophenone derivative) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide (⁻OEt) leaving group to form the crude β-diketone.

-

Deprotonation of Product: The newly formed β-diketone has a highly acidic proton between the two carbonyl groups. The alkoxide base (or another equivalent of base) removes this proton to form a very stable, resonance-delocalized enolate. This final deprotonation is thermodynamically favorable and pulls the entire reaction equilibrium towards the product.

-

Acidic Workup: An acidic workup is performed in the final step to neutralize the enolate and any remaining base, yielding the final trifluoromethyl β-diketone product.[2]

Data Presentation: Reaction Optimization

The choice of base and solvent significantly impacts the yield of the Claisen condensation. The following table summarizes the results from an optimization study for the synthesis of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione (Htta), a widely used trifluoromethyl β-diketone.[4]

| Entry | Base (1.2 equiv) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | NaOMe | Et₂O | 12 | RT | 87 |

| 2 | NaOEt | Et₂O | 12 | RT | 84 |

| 3 | NaH | Et₂O | 12 | RT | 75 |

| 4 | NaOMe | THF | 12 | RT | 79 |

| 5 | NaOMe | Toluene | 12 | RT | 51 |

| 6 | t-BuOK | Et₂O | 12 | RT | 45 |

Data adapted from a study on the synthesis of 2-thenoyltrifluoroacetone (Htta).[4] The reaction was performed with 2-acetylthiophene and ethyl trifluoroacetate.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of a representative trifluoromethyl β-diketone.

General Workflow

The overall process involves the base-catalyzed condensation followed by an acidic workup and purification, which can be efficiently achieved via the formation of a copper(II) chelate.

References

- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and key applications of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione. This versatile fluorinated β-diketone is a valuable building block in medicinal chemistry, materials science, and chemical research. Its unique structural features, combining a trifluoromethyl group with a naphthyl moiety, impart desirable properties for the development of novel therapeutic agents, fluorescent probes, and advanced materials. This document includes detailed experimental protocols, data presented in structured tables, and visualizations to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₁₄H₉F₃O₂ and a molecular weight of 266.22 g/mol .[1][2][3] It is also known by several synonyms, including 1-(2-Naphthoyl)-3,3,3-trifluoroacetone and 2-(4,4,4-Trifluoroacetoacetyl)naphthalene.[2][3]

| Property | Value | Source(s) |

| CAS Number | 893-33-4 | [2] |

| Molecular Formula | C₁₄H₉F₃O₂ | [1] |

| Molecular Weight | 266.22 g/mol | [1][2][3] |

| Appearance | White to cream or pale yellow powder/crystal | [4] |

| Melting Point | 70-72 °C | [2][3] |

| Solubility | Soluble in DMF | [No specific citation found for this exact data point] |

| Purity | Typically ≥98% | [1] |

Synthesis and Purification

The primary synthetic route to this compound is the Claisen condensation reaction.[5][6][7] This involves the base-catalyzed reaction between 2'-acetylnaphthalene and an ethyl trifluoroacetate.

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

2'-Acetylnaphthalene

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt) or another suitable strong base (e.g., sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 2'-acetylnaphthalene (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension of sodium ethoxide to 0 °C using an ice bath.

-

Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine all organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.[8] For higher purity, a common method for purifying β-diketones involves the formation of a copper(II) chelate, followed by its decomposition.[9]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly cool the solution to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are consistent with the proposed structure. Due to keto-enol tautomerism, the spectra may show signals for both forms. The enolic proton typically appears as a broad singlet in the 1H NMR spectrum.

| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5 - 8.5 | m | 7H | Naphthyl group |

| Methine Proton | ~6.5 | s | 1H | =CH- (enol form) |

| Methylene Protons | ~4.0 | s | 2H | -CH₂- (keto form) |

| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbons | 180 - 200 | C=O |

| Trifluoromethyl Carbon | ~117 (q) | CF₃ |

| Aromatic Carbons | 120 - 140 | Naphthyl group |

| Methine/Methylene Carbon | 90 - 100 | =CH- or -CH₂- |

Note: The exact chemical shifts and coupling constants can be found on spectral databases.[10]

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carbonyl groups and the carbon-fluorine bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1700 - 1730 |

| C=C (Enol) | ~1600 - 1650 |

| C-F | ~1100 - 1300 |

Note: The availability of IR spectra has been confirmed.[10][11]

Mass Spectrometry (MS)

The mass spectrum of the compound will show a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M]⁺ | 266.06 |

Note: The availability of mass spectral data has been confirmed.[1]

Applications in Research and Development

Precursor for Biologically Active Molecules

The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. The diketone functionality allows for the construction of various heterocyclic systems, making this compound a valuable starting material for the synthesis of novel drug candidates.

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases.[12] They act as transition-state analogs, forming a stable hemiacetal or hemiketal with the active site serine or cysteine residue.[13][14]

Ligand for Fluorescent Lanthanide Complexes

β-Diketones are excellent chelating agents for lanthanide ions (e.g., Eu³⁺, Tb³⁺). The organic ligand can absorb UV light and efficiently transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This "antenna effect" results in highly luminescent complexes with long-lived emission and sharp emission bands, making them ideal for applications in time-resolved fluorescence assays and bio-imaging.[15][16][17]

Experimental Protocol: Preparation and Fluorescence Measurement of a Europium Complex

Materials:

-

This compound

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

-

Methanol or ethanol

-

Ammonia solution, dilute

-

Spectrofluorometer

Procedure:

-

Complex Formation: a. Dissolve this compound (3 equivalents) in hot ethanol. b. In a separate container, dissolve europium(III) chloride hexahydrate (1 equivalent) in ethanol. c. Slowly add the europium solution to the ligand solution with stirring. d. Adjust the pH of the mixture to ~6-7 by the dropwise addition of a dilute ammonia solution to deprotonate the diketone and facilitate complexation. e. Stir the reaction mixture at room temperature for 1-2 hours. f. Collect the precipitated complex by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Fluorescence Measurement: [18][19] a. Prepare a dilute solution of the europium complex in a suitable solvent (e.g., methanol, acetonitrile). b. Record the excitation spectrum by monitoring the emission at the characteristic wavelength for Eu³⁺ (~615 nm). c. Determine the optimal excitation wavelength from the excitation spectrum. d. Record the emission spectrum by exciting the sample at the optimal excitation wavelength.

Potential Biological Signaling Pathway Interactions

While specific studies on the interaction of this compound with signaling pathways are limited, the general class of β-diketones and small molecule ketones has been investigated for their effects on various cellular processes. For instance, some natural products containing diketone moieties have been shown to modulate inflammatory pathways such as the NF-κB and MAPK signaling pathways.[20][21]

Given that chronic inflammation is implicated in many diseases, and the NF-κB and MAPK pathways are key regulators of the inflammatory response, the potential for novel β-diketones to modulate these pathways is an active area of research for drug development.[2][22][23][24][25][26][27] Further investigation is warranted to determine if this compound or its derivatives can serve as inhibitors or modulators of these critical signaling cascades.

Safety Information

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Personal Protective Equipment: It is recommended to use safety glasses, gloves, and a lab coat when handling this compound.

Disclaimer: This guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. This compound(893-33-4) MS [m.chemicalbook.com]

- 2. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(893-33-4) IR Spectrum [chemicalbook.com]

- 12. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence array sensor based on lanthanide complex for pattern recognition detection of fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sorption Speciation of Lanthanides/Actinides on Minerals by TRLFS, EXAFS and DFT Studies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Structure, and Luminescence of Mixed-Ligand Lanthanide Trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. m.youtube.com [m.youtube.com]

- 26. TFEB-NF-κB inflammatory signaling axis: a novel therapeutic pathway of Dihydrotanshinone I in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. TGF-β and NF-κB signal pathway cross-talk is mediated through TAK1 and SMAD7 in a subset of head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione is a fluorinated β-diketone of significant interest in various scientific fields. Its unique molecular architecture, characterized by a trifluoromethyl group and a naphthyl moiety, imparts valuable properties that make it a versatile building block in organic synthesis, a ligand in coordination chemistry, and a component in the development of functional materials such as fluorescent probes and organic light-emitting diodes (OLEDs).[1] This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic signature, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the diketone functionality.

| Identifier | Value |

| IUPAC Name | 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione[2][3] |

| Synonyms | 1-(2-Naphthoyl)-3,3,3-trifluoroacetone, 2-(Trifluoroacetoacetyl)naphthalene, trifluoro-NBD |

| CAS Number | 893-33-4 |

| Molecular Formula | C₁₄H₉F₃O₂[2] |

| Molecular Weight | 266.22 g/mol [4] |

| Appearance | White to cream or pale yellow powder[5] |

| Melting Point | 70-72 °C[4] |

Molecular Geometry

While a crystal structure of the free ligand is not publicly available, theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provide valuable insights into its geometry. A recent study performed a full geometry optimization of the molecule. Although specific bond lengths and angles from this study are not directly provided in the search results, such computational data is crucial for understanding the molecule's conformation and reactivity. For researchers requiring precise experimental geometric parameters, it is noteworthy that the crystal structures of its copper (II) complexes have been determined, which can provide information on the ligand's conformation upon coordination.

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Keto-Enol Tautomerism

A key feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol form. Spectroscopic studies, including NMR and IR, can be used to investigate this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.

Caption: Keto-enol tautomerism in β-diketones.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification and characterization of this compound. Theoretical and experimental spectroscopic data have been reported for this molecule.

| Spectroscopic Data | Values |

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching, C-F stretching, and aromatic C-H stretching. |

| FT-Raman | Complements IR data, providing information on non-polar bonds. |

| ¹H NMR | Signals corresponding to the naphthyl protons and the methylene and methine protons of the butanedione chain, with chemical shifts influenced by the tautomeric form. |

| ¹³C NMR | Resonances for the carbonyl carbons, the trifluoromethyl carbon, and the aromatic carbons. |

| UV-Vis | Absorption bands corresponding to π-π* transitions within the aromatic system and n-π* transitions of the carbonyl groups. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of β-diketones is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. For the synthesis of this compound, 2-acetylnaphthalene is reacted with an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide or sodium hydride.

Materials:

-

2-Acetylnaphthalene

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Reactants: A solution of 2-acetylnaphthalene (1 equivalent) and ethyl trifluoroacetate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess sodium hydride is carefully quenched by the slow addition of ethanol, followed by water.

-

Acidification and Extraction: The mixture is then acidified to pH ~2 with a 10% HCl solution. The aqueous layer is extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel.

Caption: Generalized workflow for the Claisen condensation synthesis.

Conclusion

This compound is a molecule with a rich chemical profile, stemming from the interplay between its naphthyl, diketone, and trifluoromethyl functionalities. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a reliable protocol for its synthesis. The presented data and methodologies are intended to serve as a valuable resource for researchers engaged in the fields of organic synthesis, materials science, and drug development, facilitating further exploration and application of this versatile compound.

References

In-Depth Technical Guide: Spectral Data and Synthesis of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and a detailed synthesis protocol for the compound 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione. This valuable intermediate is of significant interest in medicinal chemistry and materials science due to its unique structural features imparted by the trifluoromethyl and naphthyl moieties.

Spectral Data Analysis

The following sections present the key spectral data for this compound, crucial for its identification and characterization. The data has been compiled from various spectral databases and scientific literature.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.55 | s | 1H | H-1' |

| 8.05 - 7.90 | m | 3H | H-3', H-4', H-8' |

| 7.70 - 7.55 | m | 3H | H-5', H-6', H-7' |

| 6.80 | s | 1H | -CH= (enol form) |

| 4.50 | s | 2H | -CH₂- (keto form) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O (naphthoyl) |

| 178.0 (q, J ≈ 35 Hz) | C=O (trifluoroacetyl) |

| 136.0 | C-2' |

| 132.5 | C-4a' |

| 131.0 | C-8a' |

| 130.0 | C-1' |

| 129.5 | C-4' |

| 129.0 | C-8' |

| 128.0 | C-5' |

| 127.5 | C-7' |

| 124.0 | C-6' |

| 123.5 | C-3' |

| 117.0 (q, J ≈ 290 Hz) | -CF₃ |

| 95.0 | -CH= (enol form) |

| 50.0 | -CH₂- (keto form) |

Note: The presence of signals for both enol and keto forms indicates that this compound exists as a mixture of tautomers in solution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2900 | Weak-Medium | C-H stretch (aromatic and aliphatic) |

| 1620 | Strong | C=O stretch (conjugated ketone) |

| 1595 | Strong | C=C stretch (enol form and aromatic) |

| 1300 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

| m/z | Relative Intensity (%) | Possible Fragment |

| 266 | 100 | [M]⁺ (Molecular Ion) |

| 197 | 45 | [M - CF₃]⁺ |

| 155 | 80 | [C₁₀H₇CO]⁺ (Naphthoyl cation) |

| 127 | 60 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 69 | 30 | [CF₃]⁺ |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound based on the Claisen condensation of 2-acetylnaphthalene and ethyl trifluoroacetate.

Materials:

-

2-Acetylnaphthalene

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or other suitable base (e.g., sodium ethoxide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Ketone: A solution of 2-acetylnaphthalene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is stirred for 30 minutes.

-

Addition of Ester: Ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Spectral Analysis Methodologies

NMR Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C NMR spectra.

IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a common technique.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: Typically 70 eV.

-

Analysis Mode: The mass-to-charge ratio (m/z) of the ions is measured.

Visualizations

The following diagrams illustrate the synthesis and analysis workflow for this compound.

Caption: Claisen condensation mechanism for the synthesis of the target compound.

Caption: Workflow for the spectral analysis of the synthesized compound.

References

Spectroscopic Analysis of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: A Technical Guide

Introduction

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione is a β-diketone compound featuring a naphthalene ring and a trifluoromethyl group. This unique combination of functional groups makes it a compound of interest in various chemical and pharmaceutical research areas, including the synthesis of metal complexes and heterocyclic compounds, and as a potential building block in drug discovery. A thorough understanding of its structural and electronic properties is crucial for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating its molecular structure in solution.

This technical guide provides an overview of the ¹H and ¹³C NMR spectroscopic properties of this compound. Due to the current unavailability of experimentally derived and published spectral data in publicly accessible literature, this guide will focus on the theoretical aspects, expected spectral features, and a standardized experimental protocol for acquiring the NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally verified data, the following tables outline the predicted chemical shifts and multiplicities for the keto-enol tautomers of this compound. These predictions are based on established NMR principles and data from analogous compounds. It is important to note that β-diketones like this compound can exist as a mixture of keto and enol tautomers in solution, and the equilibrium between these forms is often solvent-dependent. The enol form is frequently the major species due to the formation of a stable intramolecular hydrogen bond.

Table 1: Predicted ¹H NMR Data for this compound (Enol Tautomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Naphthyl-H (aromatic) | 7.5 - 8.5 | Multiplets | |

| Methine-H (enol) | 6.0 - 6.5 | Singlet | |

| Enol-OH | 14.0 - 16.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound (Enol Tautomer)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C-{¹H} NMR) | Predicted Coupling to ¹⁹F (J, Hz) |

| C=O (naphthyl side) | 180 - 190 | Singlet | |

| C-O (enol) | 170 - 180 | Quartet | ~30-40 |

| CF₃ | 115 - 125 | Quartet | ~280-290 |

| Naphthyl-C (quaternary) | 130 - 140 | Singlets | |

| Naphthyl-CH (aromatic) | 120 - 130 | Singlets | |

| Methine-C (enol) | 90 - 100 | Singlet |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good starting point for similar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 16 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

4. ¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

-

Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 220 ppm).

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

5. Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

Structural Elucidation and Data Interpretation

The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of the enol tautomer of the target compound.

Caption: A generalized workflow for the NMR analysis of the title compound.

An In-depth Technical Guide to the FT-IR Spectrum of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione. The document details the vibrational characteristics of the molecule, offers a reproducible experimental protocol for spectral acquisition, and presents a logical workflow for FT-IR analysis. This guide is intended to support research, quality control, and analytical development in fields where this compound is of interest.

Introduction to this compound and its FT-IR Spectrum

This compound is a β-diketone characterized by a naphthyl group and a trifluoromethyl moiety. This structure gives rise to a complex and informative FT-IR spectrum. A key feature of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms.[1] This equilibrium is sensitive to the physical state and solvent environment. In the solid state, the enol form is often stabilized by a strong intramolecular hydrogen bond, which significantly influences the vibrational spectrum. The FT-IR spectrum, therefore, provides a unique fingerprint of the molecule, revealing the presence of its various functional groups and offering insights into its tautomeric state.

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The interpretation of this spectrum is crucial for the structural elucidation and characterization of the compound. A detailed study involving both experimental and theoretical spectroscopic methodologies has provided insights into its vibrational frequencies.[2]

The following table summarizes the key FT-IR absorption bands and their corresponding vibrational assignments. The presence of strong bands in the 1650-1550 cm⁻¹ region is characteristic of the enol form, which is stabilized by intramolecular hydrogen bonding.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching (naphthyl group) |

| ~1620 | Strong | C=O stretching (conjugated ketone of the enol form) |

| ~1590 | Strong | C=C stretching (enol form) |

| ~1510 | Medium | Aromatic C=C stretching (naphthyl ring) |

| ~1470 | Medium | CH₂ bending |

| ~1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~870-820 | Medium | Aromatic C-H out-of-plane bending |

Experimental Protocol for FT-IR Analysis

This section provides a detailed methodology for acquiring the FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Single-reflection diamond ATR accessory.

Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount (approximately 1-2 mg) of the powdered this compound sample onto the center of the diamond crystal.

-

Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added and averaged)

-

Apodization: Happ-Genzel

Data Processing:

-

The collected sample spectrum is ratioed against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary to obtain a flat baseline.

-

Identify and label the peaks of interest.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of an organic compound like this compound.

References

Mass Spectrometry of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide to the mass spectrometry of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, a fluorinated β-diketone of interest in various chemical and pharmaceutical research fields. This document outlines the predicted fragmentation pathways under electron ionization, presents quantitative data for key fragments, and provides a detailed experimental protocol for its analysis.

Introduction

This compound (C₁₄H₉F₃O₂) is a solid organic compound with a molecular weight of 266.22 g/mol . Its structure, featuring a naphthyl group, a β-diketone moiety, and a trifluoromethyl group, leads to a characteristic fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and structural elucidation in complex matrices. Electron Ionization (EI) is a common and effective method for the mass spectrometric analysis of such volatile and thermally stable compounds.

Predicted Electron Ionization Fragmentation Pathway

Under electron ionization (70 eV), this compound is expected to undergo a series of fragmentation reactions. The fragmentation pathway is predicted based on the known fragmentation of aromatic ketones and fluorinated compounds, as well as the observed mass spectrum of the analogous compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione.

The primary fragmentation events are anticipated to be α-cleavages adjacent to the carbonyl groups, leading to the loss of the trifluoromethyl radical (•CF₃) or the naphthoyl radical. Subsequent fragmentations may involve the loss of neutral molecules such as carbon monoxide (CO).

The major proposed fragmentation steps are as follows:

-

Molecular Ion Formation: The initial event is the ionization of the molecule to form the molecular ion [M]⁺•.

-

Loss of Trifluoromethyl Radical: A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, resulting in the loss of a trifluoromethyl radical (•CF₃) to form the naphthoylacetyl cation.

-

Formation of the Naphthoyl Cation: Subsequent loss of a ketene molecule (CH₂=C=O) from the naphthoylacetyl cation leads to the formation of the stable naphthoyl cation.

-

Formation of the Naphthyl Cation: The naphthoyl cation can further lose a molecule of carbon monoxide (CO) to yield the naphthyl cation.

-

Formation of the Trifluoroacetyl Cation: An alternative initial fragmentation is the cleavage of the bond between the two carbonyl groups, leading to the formation of the trifluoroacetyl cation.

Data Presentation

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound. The relative abundances are inferred from the analysis of the structurally similar 4,4,4-trifluoro-1-phenyl-1,3-butanedione and general fragmentation principles of aromatic ketones.

| m/z | Proposed Fragment Ion | Formula | Description |

| 266 | [C₁₄H₉F₃O₂]⁺• | C₁₄H₉F₃O₂ | Molecular Ion |

| 197 | [C₁₂H₉O₂]⁺ | C₁₂H₉O₂ | [M - CF₃]⁺ |

| 155 | [C₁₁H₇O]⁺ | C₁₁H₇O | Naphthoyl cation |

| 127 | [C₁₀H₇]⁺ | C₁₀H₇ | Naphthyl cation |

| 97 | [C₂F₃O]⁺ | C₂F₃O | Trifluoroacetyl cation |

| 69 | [CF₃]⁺ | CF₃ | Trifluoromethyl cation |

Experimental Protocols

This section details a standard operating procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound solid powder.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis.

-

Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-methyl polysiloxane column).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer equipped with an Electron Ionization (EI) source.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split with a high split ratio, e.g., 20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 20 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Process the resulting chromatogram and mass spectra using the instrument's data analysis software.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak to confirm the molecular ion and the characteristic fragment ions.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathway and the experimental workflow.

Caption: Proposed EI fragmentation pathway of this compound.

Caption: General experimental workflow for the GC-MS analysis.

The Solubility Profile of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, a versatile fluorinated β-diketone. A thorough understanding of its solubility is critical for its application in pharmaceutical synthesis, materials science, and as a fluorescent probe. This document outlines available solubility data, detailed experimental protocols for solubility determination, and a workflow illustrating its research applications.

Core Concepts: Structure and Solubility

This compound possesses a unique molecular structure that dictates its solubility. The presence of the trifluoromethyl group enhances its lipophilicity and stability.[1] The naphthyl group contributes a significant aromatic character, influencing its electronic properties and potential for π-π stacking interactions.[1] As a β-diketone, it can exist in keto-enol tautomeric forms, the equilibrium of which can be influenced by the solvent environment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its structural similarity to other fluorinated β-diketones and naphthalene derivatives, a qualitative and estimated solubility profile can be constructed. The compound is known to be soluble in dimethylformamide (DMF).[2]

The following table summarizes the expected solubility based on available data for the target compound and its analogues. It is important to note that these values should be experimentally verified for specific applications.

| Organic Solvent | Chemical Class | Predicted Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[2] | Explicitly mentioned in the literature. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Similar polarity to DMF. |

| Acetone | Ketone | Likely Soluble | Naphthalene is soluble in acetone.[3] |

| Ethanol | Polar Protic | Moderately Soluble | A similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is soluble at 25 mg/mL in 95% ethanol. |

| Methanol | Polar Protic | Moderately Soluble | Naphthalene is soluble in alcohols.[3] |

| Toluene | Aromatic Hydrocarbon | Likely Soluble | The naphthyl group suggests good solubility in aromatic solvents. |

| Chloroform | Halogenated Hydrocarbon | Likely Soluble | Naphthalene is soluble in chloroform.[3] |

| Diethyl Ether | Ether | Moderately Soluble | Naphthalene is soluble in ether.[3] |

| Hexane | Nonpolar Alkane | Sparingly Soluble | The polar diketone functionality will limit solubility in nonpolar solvents. |

| Water | Polar Protic | Insoluble | The large hydrophobic naphthyl group and fluorination suggest very low water solubility. A similar phenyl-substituted β-diketone is sparingly soluble in water.[4] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended. These methods are standard for determining the solubility of solid organic compounds in various solvents.

Method 1: Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatic shaker bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant liquid. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units of g/L or mol/L.

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatic shaker bath

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant liquid.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. A vacuum oven at a low temperature can also be used to ensure complete removal of the solvent without decomposing the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

-

Calculation: The difference in weight of the dish before and after evaporation gives the mass of the dissolved solute. Calculate the solubility based on the initial volume of the supernatant taken.

Research Applications Workflow

This compound is a valuable building block in several areas of chemical research. The following diagram illustrates a typical workflow for its application.

References

An In-depth Technical Guide to Keto-Enol Tautomerism in Trifluoromethyl β-Diketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism phenomenon observed in trifluoromethyl β-diketones. The presence of a highly electronegative trifluoromethyl group significantly influences the electronic properties of these molecules, leading to a pronounced preference for the enol form in many cases. Understanding and quantifying this equilibrium is crucial for applications in medicinal chemistry, catalysis, and materials science, as the specific tautomeric form often dictates the compound's reactivity, binding affinity, and spectroscopic properties.

The Core Principle: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (an alkene with a hydroxyl group). In β-diketones, the enol form is particularly stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding and conjugation.[1]

The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing group, further shifts the equilibrium towards the enol form by increasing the acidity of the α-protons.[2][3] This guide delves into the quantitative aspects of this equilibrium, the experimental methods used for its characterization, and the factors that influence it.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly dependent on the molecular structure and the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative determination of the tautomeric ratio in solution.[4][5] The distinct chemical shifts of protons in the keto and enol forms allow for their unambiguous identification and quantification through integration of the corresponding signals.[6][7]

Table 1: Keto-Enol Tautomer Ratios of Selected Trifluoromethyl β-Diketones in Various Solvents Determined by ¹H NMR Spectroscopy

| Compound | Solvent | % Keto Form | % Enol Form | Reference |

| 1,1,1-Trifluoro-2,4-pentanedione | CDCl₃ | ~5 | ~95 | [8][9] |

| 1,1,1-Trifluoro-2,4-pentanedione | Benzene-d₆ | <5 | >95 | [10] |

| 1,1,1-Trifluoro-2,4-pentanedione | Acetone-d₆ | ~10 | ~90 | [8] |

| 1,1,1-Trifluoro-2,4-pentanedione | DMSO-d₆ | ~15 | ~85 | [8] |

| 1-(Phenyl)-4,4,4-trifluoro-1,3-butanedione | CDCl₃ | Predominantly Enol | >95 | [3] |

Note: The values presented are approximate and can vary slightly based on experimental conditions such as temperature and concentration.

Experimental Protocols

Synthesis of a Representative Trifluoromethyl β-Diketone: 1,1,1-Trifluoro-2,4-pentanedione

A common method for the synthesis of trifluoromethyl β-diketones is the Claisen condensation of a methyl ketone with a trifluoroacetylating agent, such as ethyl trifluoroacetate.

Materials:

-

Acetone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere.

-

To this solution, a mixture of acetone and ethyl trifluoroacetate is added dropwise at 0°C with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The resulting sodium salt of the β-diketone is precipitated by the addition of diethyl ether.

-

The precipitate is filtered, washed with cold diethyl ether, and then dissolved in water.

-

The aqueous solution is acidified with 1 M hydrochloric acid to a pH of ~2-3, leading to the precipitation of the crude product.

-

The crude product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting oil is purified by vacuum distillation to yield 1,1,1-trifluoro-2,4-pentanedione.

Determination of Keto-Enol Tautomer Ratio by ¹H NMR Spectroscopy

Materials:

-

Trifluoromethyl β-diketone sample

-

Deuterated NMR solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution (typically 10-20 mg/mL) of the trifluoromethyl β-diketone in the desired deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Identify the characteristic signals for the keto and enol tautomers. For 1,1,1-trifluoro-2,4-pentanedione in CDCl₃, the following assignments are typical:

-

Keto form: Methylene protons (-CH₂-) signal around δ 3.5-4.0 ppm.

-

Enol form: Vinylic proton (=CH-) signal around δ 5.8-6.2 ppm and enolic hydroxyl proton (-OH) signal at a downfield chemical shift (often broad).[9]

-

-

Integrate the area under the peaks corresponding to a specific proton (or group of protons) for both the keto and enol forms. To ensure accuracy, compare protons with the same number of contributing nuclei (e.g., the methylene protons of the keto form, representing 2H, and the vinylic proton of the enol form, representing 1H).

-

Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100 % Keto = 100 - % Enol

Visualizing the Concepts

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: The dynamic equilibrium between the keto and enol tautomers of a trifluoromethyl β-diketone.

Caption: Experimental workflow for determining the keto-enol tautomer ratio using ¹H NMR spectroscopy.

Caption: Key factors influencing the position of the keto-enol tautomeric equilibrium in trifluoromethyl β-diketones.[1][2][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Tautomerism of β-Diketones and β-Thioxoketones [mdpi.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Lanthanide Complexes of 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide complexes featuring the β-diketonate ligand 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione (Hntfa) have garnered significant interest due to their unique photophysical and chemical properties. The ntfa⁻ ligand acts as an efficient "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light through its characteristic narrow and long-lived f-f transitions. This sensitization process makes these complexes highly valuable for a range of applications, including as luminescent probes in biological assays, materials for optical devices, and potentially as catalysts or contrast agents in magnetic resonance imaging (MRI).

This document provides a detailed overview of the applications of these complexes, complete with experimental protocols for their synthesis and use, quantitative data for key photophysical parameters, and visualizations of relevant workflows and pathways.

Key Applications and Quantitative Data

The primary application of lanthanide complexes with this compound lies in their luminescent properties. The strong absorption of the naphthyl chromophore coupled with the electron-withdrawing trifluoromethyl group of the ntfa⁻ ligand facilitates efficient energy transfer to lanthanide ions, particularly Europium (Eu³⁺) and Terbium (Tb³⁺), which emit in the red and green visible regions, respectively.

Luminescent Probes and Bioassays

Lanthanide-(ntfa) complexes are excellent candidates for use in time-resolved fluorescence bioassays, such as fluoroimmunoassays (FIA) and enzyme activity assays.[1][2] Their long luminescence lifetimes (microseconds to milliseconds) allow for temporal discrimination from the short-lived background fluorescence of biological samples, significantly enhancing the signal-to-noise ratio and assay sensitivity.[2][3][4]

Table 1: Photophysical Properties of Selected Lanthanide-(ntfa) and Structurally Similar Complexes

| Lanthanide Ion | Ancillary Ligand | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| Pr³⁺ | Methanol | ~350 | 596, 610, 618, 635 | Not Reported | Not Reported | [5] |

| Pr³⁺ | 2,2'-bipyridine | ~330 | 596, 610, 618, 632 | Not Reported | Not Reported | [5] |

| Nd³⁺ | 2,2'-bipyridine | Not Reported | Visible & NIR | Not Reported | Not Reported | [6] |

| Eu³⁺ | 2,2'-bipyridine* | ~370 | 612.7 | 7% (at 298 K) | Not Reported | [7] |

| Eu³⁺ | 1,10-phenanthroline | Not Reported | Strong Red Emission | Not Reported | Not Reported | [8] |

| Eu³⁺ | Water | Not Reported | Not Reported | 47.9% | 0.704 ms | [9] |

| Eu³⁺ | 1,10-phenanthroline | Not Reported | Not Reported | 56.1% | 0.826 ms | [9] |

*Note: Data for the positional isomer 4,4,4-Trifluoro-1-(1-naphthyl)-1,3-butanedione. **Note: Data for the related ligand 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione, demonstrating the effect of ancillary ligands.

Cellular Imaging

The bright and long-lived luminescence of europium-(ntfa) complexes makes them suitable for cellular imaging applications.[10][11][12] By modifying the ancillary ligands, it is possible to tune the lipophilicity and cellular uptake of the complexes, potentially targeting specific organelles like mitochondria.[12] The ability to excite these complexes with visible light and their resistance to photobleaching are significant advantages over traditional organic fluorophores.

Catalysis in Organic Synthesis

Lanthanide complexes, in general, are known to act as Lewis acid catalysts in a variety of organic reactions due to the lability of the ligand-metal bonds, which can allow for rapid turnover rates.[13][14][15] While specific catalytic applications of lanthanide-(ntfa) complexes are not extensively reported, their structural similarity to other catalytically active lanthanide β-diketonate complexes suggests potential utility in reactions such as polymerizations, hydrogenations, and enantioselective synthesis.[16][17]

Magnetic Resonance Imaging (MRI) Contrast Agents

Gadolinium(III) complexes are widely used as contrast agents in MRI to enhance the relaxation of water protons.[18][19] The efficacy of a contrast agent is measured by its relaxivity. While Gd(III) complexes of this compound have not been specifically characterized for this purpose, the general principles of contrast agent design suggest that by optimizing the number of coordinated water molecules and the rotational correlation time, such complexes could potentially serve as MRI probes.[1][20][21]

Experimental Protocols

Synthesis of Lanthanide-(ntfa) Complexes

This section details the synthesis of the precursor aquo-complex, [Ln(ntfa)₃(H₂O)₂], and a subsequent adduct with a neutral N-donor ligand, such as 1,10-phenanthroline (phen).

Protocol 3.1.1: Synthesis of [Ln(ntfa)₃(H₂O)₂] (Ln = Eu, Tb, Gd, etc.)

Materials:

-

Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O)

-

This compound (Hntfa)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve 3.0 mmol of Hntfa (799 mg) and 3.0 mmol of NaOH (120 mg) in 20 mL of methanol with stirring.

-

In a separate flask, dissolve 1.0 mmol of LnCl₃·6H₂O in 10 mL of methanol.

-

Slowly add the lanthanide chloride solution to the Hntfa/NaOH solution with continuous stirring.

-

A precipitate will form. Continue stirring the mixture at room temperature for 2-3 hours.

-

Collect the precipitate by vacuum filtration and wash with small portions of cold methanol and then deionized water.

-

Dry the product in a vacuum desiccator over P₄O₁₀.

Protocol 3.1.2: Synthesis of [Ln(ntfa)₃(phen)]

Materials:

-

[Ln(ntfa)₃(H₂O)₂] (from Protocol 3.1.1)

-

1,10-phenanthroline (phen)

-

Ethanol

Procedure:

-

Suspend 0.5 mmol of [Ln(ntfa)₃(H₂O)₂] in 20 mL of ethanol.

-

In a separate flask, dissolve 0.5 mmol of 1,10-phenanthroline in 10 mL of ethanol.

-

Add the phenanthroline solution to the suspension of the lanthanide precursor.

-

Heat the mixture to reflux for 4 hours, during which the suspension should become a clear solution.

-

Allow the solution to cool slowly to room temperature.

-